molecular formula C24H49NO6 B15177816 1-Amino-1-deoxyhexitol 6-stearate CAS No. 85006-18-4

1-Amino-1-deoxyhexitol 6-stearate

Cat. No.: B15177816
CAS No.: 85006-18-4
M. Wt: 447.6 g/mol
InChI Key: LRYMEBMAVMZPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-deoxyhexitol 6-stearate is a chemical compound with the molecular formula C24H49NO6. It is known for its unique structure, which combines an amino group with a deoxyhexitol backbone and a stearate ester. This compound is utilized in various scientific research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-deoxyhexitol 6-stearate typically involves the esterification of 1-amino-1-deoxyhexitol with stearic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-deoxyhexitol 6-stearate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The ester bond can be reduced to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted products.

Scientific Research Applications

1-Amino-1-deoxyhexitol 6-stearate finds applications in various fields, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-Amino-1-deoxyhexitol 6-stearate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. Additionally, the stearate ester moiety can influence the compound’s lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

    1-Amino-1-deoxyhexitol 6-palmitate: Similar structure but with a palmitate ester instead of stearate.

    1-Amino-1-deoxyhexitol 6-oleate: Contains an oleate ester, differing in the degree of unsaturation.

    1-Amino-1-deoxyhexitol 6-linoleate: Features a linoleate ester, with multiple double bonds.

Uniqueness: 1-Amino-1-deoxyhexitol 6-stearate is unique due to its specific combination of an amino group and a stearate ester, which imparts distinct physicochemical properties. This uniqueness makes it valuable for targeted applications where specific reactivity and interactions are required.

Properties

CAS No.

85006-18-4

Molecular Formula

C24H49NO6

Molecular Weight

447.6 g/mol

IUPAC Name

(6-amino-2,3,4,5-tetrahydroxyhexyl) octadecanoate

InChI

InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-24,26-27,29-30H,2-19,25H2,1H3

InChI Key

LRYMEBMAVMZPKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CN)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.